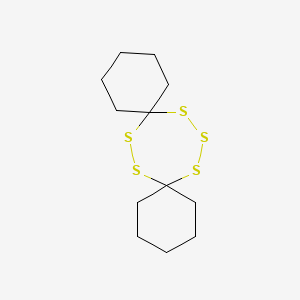
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane is a chemical compound with the molecular formula C₁₂H₂₀S₅ and a molecular weight of 324.612 Da . This compound is characterized by its unique structure, which includes five sulfur atoms arranged in a spiro configuration. It is an achiral molecule with no defined stereocenters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane typically involves the reaction of cycloalkanes with sulfur sources under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be synthesized through a series of steps involving the formation of sulfur-sulfur bonds and the incorporation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the compound is produced on a small scale for research purposes rather than large-scale industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The compound can undergo substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other sulfur-containing compounds.
Aplicaciones Científicas De Investigación
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying the reactivity and properties of sulfur-containing spiro compounds.
Biology: Research on the biological activity of sulfur-containing compounds often includes studies on this compound to understand its potential effects on biological systems.
Mecanismo De Acción
The mechanism of action of 7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane involves its interaction with molecular targets and pathways that are sensitive to sulfur-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane include other sulfur-containing spiro compounds, such as:
- 7,8,15,16-Tetrathiadispiro(5.2.5.3)heptadecane
- 7,8,15,16,17-Hexathiadispiro(5.2.5.3)heptadecane
- 7,8,15,16,17-Pentathiadispiro(5.2.5.3)octadecane
Uniqueness
The uniqueness of this compound lies in its specific arrangement of sulfur atoms and the spiro configuration, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
182-12-7 |
|---|---|
Fórmula molecular |
C12H20S5 |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
7,8,15,16,17-pentathiadispiro[5.2.59.36]heptadecane |
InChI |
InChI=1S/C12H20S5/c1-3-7-11(8-4-1)13-14-12(16-17-15-11)9-5-2-6-10-12/h1-10H2 |
Clave InChI |
JXSFXRAOCCMUMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)SSC3(CCCCC3)SSS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


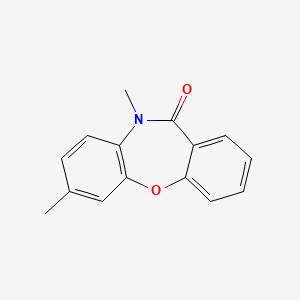
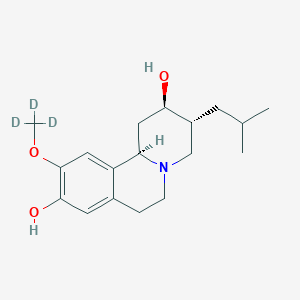
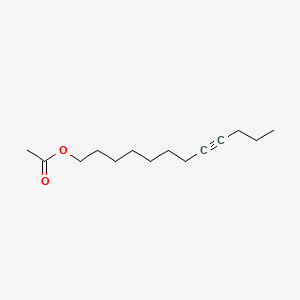
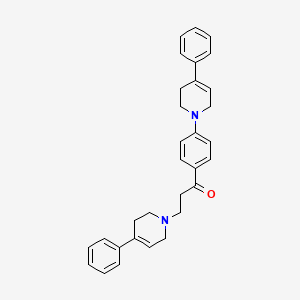
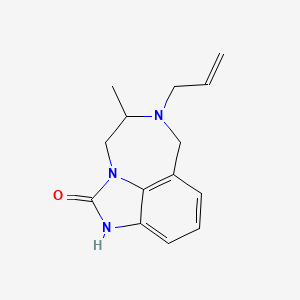
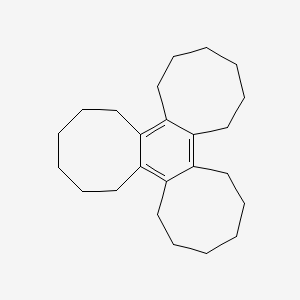
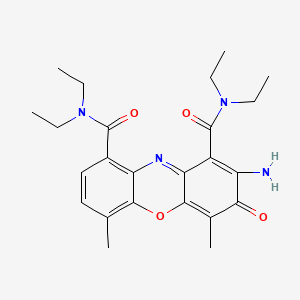
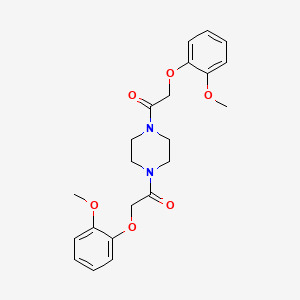
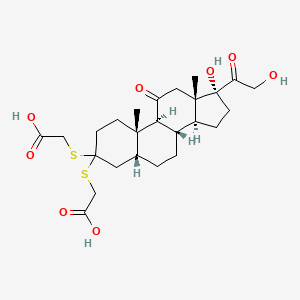
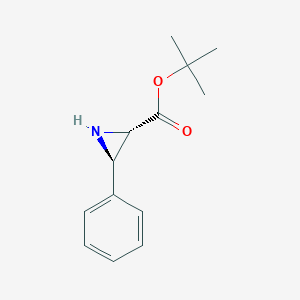
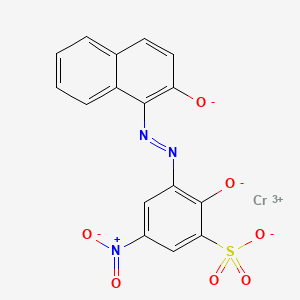
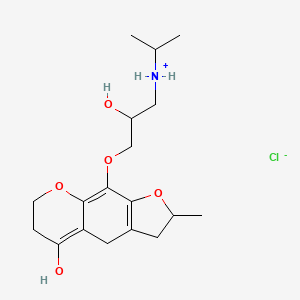
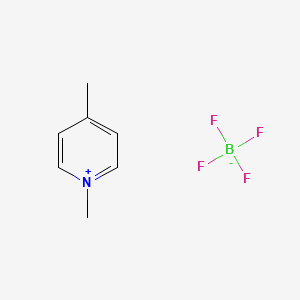
![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
